-bromo-5-(trifluoromethoxy)benzoic acid has been investigated for its potential use in developing new drugs. Studies suggest it may possess various biological activities, including:
2-Bromo-5-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 285.01 g/mol. The compound features a unique arrangement of electron-withdrawing groups, which significantly influences its chemical reactivity and biological properties. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its functional groups that facilitate various
As with most organic compounds, it is advisable to handle 2-bromo-5-(trifluoromethyl)benzoic acid with care. Specific hazard information is not available, but general safety practices for handling organic chemicals should be followed, including:
The biological activity of 2-Bromo-5-(trifluoromethoxy)benzoic acid is notable for its potential interactions with various molecular targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . Its unique trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The synthesis of 2-Bromo-5-(trifluoromethoxy)benzoic acid typically involves multiple steps:
2-Bromo-5-(trifluoromethoxy)benzoic acid finds applications in various fields:
Interaction studies indicate that 2-Bromo-5-(trifluoromethoxy)benzoic acid can interact with various biological molecules, including enzymes and receptors. Its structural features allow it to bind effectively due to enhanced lipophilicity and electronic characteristics provided by the trifluoromethoxy group. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in drug formulations.
Several compounds share structural similarities with 2-Bromo-5-(trifluoromethoxy)benzoic acid. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
2-Bromo-5-(trifluoromethyl)benzoic acid | 0.90 |
3-Bromo-4-(trifluoromethyl)benzoic acid | 0.94 |
3-Bromo-5-(trifluoromethyl)benzoic acid | 0.90 |
4-Bromo-2-(trifluoromethyl)benzoic acid | 0.90 |
2-Bromo-6-(trifluoromethyl)benzoic acid | 1.00 |
What sets 2-Bromo-5-(trifluoromethoxy)benzoic acid apart from these similar compounds is its unique combination of both bromine and trifluoromethoxy groups on the benzene ring, which enhances its reactivity and stability compared to its analogs. The presence of these electron-withdrawing groups not only increases its resistance to metabolic degradation but also allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug discovery .
2-Bromo-5-(trifluoromethoxy)benzoic acid (CAS: 403646-48-0) is a halogenated aromatic carboxylic acid with the molecular formula $$ \text{C}8\text{H}4\text{BrF}3\text{O}3 $$ and a molecular weight of 285.01 g/mol. Its structural features include:
The compound is classified as a polyhalogenated benzoic acid derivative, combining electron-withdrawing groups (bromine and trifluoromethoxy) that significantly influence its reactivity. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | O=C(O)C1=CC(OC(F)(F)F)=CC=C1Br | |
InChI Key | QIUVPBVZKOVBSY-UHFFFAOYSA-N | |
Melting Point | Not reported | |
Boiling Point | Not available | |
Density | 1.773 g/cm³ (predicted) |
The trifluoromethoxy group confers enhanced lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and materials science applications.
The development of trifluoromethoxy (-OCF$$_3$$)-containing compounds emerged in the mid-20th century, driven by the unique electronic and steric properties of fluorinated groups. Key milestones include:
2-Bromo-5-(trifluoromethoxy)benzoic acid represents a specialized derivative within this lineage, first synthesized in the late 20th century as a building block for complex fluorinated molecules. Its historical significance lies in its role as a precursor for bioactive compounds and functional materials.
This compound serves as a versatile intermediate due to its dual functional groups:
Notable applications include:
The electron-withdrawing nature of the -OCF$$_3$$ group directs electrophilic attacks to the para position relative to itself, enabling regioselective functionalization.
The compound is named according to IUPAC guidelines:
Alternative naming systems include:
Structural representations highlight the planar benzene ring with substituents in orthogonal orientations due to steric and electronic effects:
$$
\begin{array}{ccc}
& \text{COOH} & \
\text{Br} & \longrightarrow & \text{OCF}_3 \
\end{array}
$$
This orthogonal arrangement minimizes steric hindrance while maximizing electronic interactions with target molecules.
Irritant